molecular formula C13H10O2 B5411180 [5-(phenylethynyl)-2-furyl]methanol

[5-(phenylethynyl)-2-furyl]methanol

Cat. No.: B5411180
M. Wt: 198.22 g/mol
InChI Key: XJHGMKKUJLZHBT-UHFFFAOYSA-N
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Description

[5-(phenylethynyl)-2-furyl]methanol: is an organic compound featuring a furan ring substituted with a phenylethynyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Sonogashira Coupling Reaction: One common method for synthesizing [5-(phenylethynyl)-2-furyl]methanol involves a Sonogashira coupling reaction. This reaction typically uses a palladium catalyst and copper co-catalyst to couple a 5-iodo-2-furylmethanol with phenylacetylene under an inert atmosphere.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 60-80°C).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(phenylethynyl)-2-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of [5-(phenylethynyl)-2-furyl]carboxylic acid.

    Reduction: Formation of [5-(phenylethynyl)-2-furyl]methane.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [5-(phenylethynyl)-2-furyl]methanol serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the synthesis of polymers and materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism of action of [5-(phenylethynyl)-2-furyl]methanol depends on its specific application. In drug development, it may interact with various biological targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylethynyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

    [5-(phenylethynyl)-2-furyl]carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    [5-(phenylethynyl)-2-furyl]methane: Similar structure but with a methyl group instead of a hydroxymethyl group.

    [5-(phenylethynyl)-2-furyl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness:

    Hydroxymethyl Group: The presence of the hydroxymethyl group in [5-(phenylethynyl)-2-furyl]methanol provides unique reactivity and potential for forming hydrogen bonds, distinguishing it from similar compounds.

    Phenylethynyl Group: This group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, which can be advantageous in certain applications.

Properties

IUPAC Name

[5-(2-phenylethynyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHGMKKUJLZHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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